1,3,2-Thiazagermolidine, 2,2-diphenyl-
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Overview
Description
2,2-Diphenyl-1,3,2-thiazagermolidine is an organogermanium compound with the molecular formula C14H15GeNS It is a heterocyclic compound containing germanium, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2-thiazagermolidine typically involves the reaction of diphenylgermanium dichloride with a thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
- The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Diphenylgermanium dichloride: reacts with in the presence of a base (e.g., triethylamine) to form 2,2-Diphenyl-1,3,2-thiazagermolidine.
Industrial Production Methods
Industrial production of 2,2-Diphenyl-1,3,2-thiazagermolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols. These reactions are carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Germanium oxides and sulfoxides.
Reduction: Reduced germanium compounds.
Substitution: Substituted thiazagermolidine derivatives.
Scientific Research Applications
2,2-Diphenyl-1,3,2-thiazagermolidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can modulate the activity of enzymes and other proteins. Additionally, its unique structure allows it to interact with biological membranes and influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
2,2-Diphenyl-1,3,2-thiazagermolidine can be compared with other similar compounds such as:
2,2-Diphenyl-1,3,2-thiazastannolidine: Contains tin instead of germanium and exhibits different chemical properties and reactivity.
2,2-Diphenyl-1,3,2-thiazasilolidine: Contains silicon instead of germanium and has distinct applications in materials science and electronics.
2,2-Diphenyl-1,3,2-thiazaphospholidine: Contains phosphorus instead of germanium and is used in the synthesis of phosphorus-containing compounds.
The uniqueness of 2,2-Diphenyl-1,3,2-thiazagermolidine lies in its germanium-containing structure, which imparts specific chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
84260-34-4 |
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Molecular Formula |
C14H15GeNS |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
2,2-diphenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C14H15GeNS/c1-3-7-13(8-4-1)15(16-11-12-17-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
InChI Key |
CUKLWOOKGUKEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Ge](N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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